molecular formula C7H6Cl2N2O2 B13598564 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid

Cat. No.: B13598564
M. Wt: 221.04 g/mol
InChI Key: FXZCSNNICHVQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is a chemical compound characterized by the presence of an amino group and a dichloropyridinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid typically involves the reaction of 4,6-dichloropyridine with glycine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloropyridinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is unique due to the presence of both the amino and dichloropyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-5(9)11-2-3(4)6(10)7(12)13/h1-2,6H,10H2,(H,12,13)

InChI Key

FXZCSNNICHVQFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(C(=O)O)N)Cl

Origin of Product

United States

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